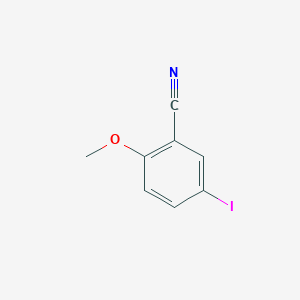

5-Iodo-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHLIOQZTDZHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933672-32-3 | |

| Record name | 5-Iodo-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-methoxybenzonitrile (CAS No. 933672-32-3), a valuable substituted aryl iodide intermediate in organic synthesis. The document details the physicochemical properties, outlines a robust, field-proven synthetic protocol via electrophilic iodination, and provides a thorough characterization profile including predicted spectral data (¹H NMR, ¹³C NMR, IR, MS). Furthermore, this guide explores the synthetic utility of this compound as a versatile building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, exemplified by a detailed protocol for a Suzuki-Miyaura coupling. This document is intended to serve as a practical resource for researchers and professionals in drug discovery, medicinal chemistry, and materials science, enabling them to effectively synthesize, characterize, and utilize this important chemical intermediate.

Introduction

This compound is a polysubstituted aromatic compound featuring an iodo, a methoxy, and a nitrile functional group. This unique combination of functionalities makes it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-donating methoxy group activates the aromatic ring, while the nitrile and iodo moieties provide reactive handles for a wide array of chemical transformations. The carbon-iodine bond, in particular, is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, which are foundational in modern drug development and materials science.[1][2] This guide will provide an in-depth look at the synthesis, characterization, and synthetic applications of this key building block.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 933672-32-3 | [3][4] |

| Molecular Formula | C₈H₆INO | [3] |

| Molecular Weight | 259.04 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 122-126 °C | [4] |

| Boiling Point | 316.50 °C (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | [5] |

| SMILES | COC1=C(C=C(C=C1)I)C#N | [3] |

Safety and Handling:

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[4] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[5] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen).[3]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic iodination of its precursor, 2-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator, making the position para to it (C5) susceptible to electrophilic attack. Several methods for the iodination of activated aromatic rings have been reported in the literature.[6][7][8] A reliable and scalable method utilizes N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of a strong acid, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species.[6]

Proposed Synthetic Protocol: Electrophilic Iodination of 2-Methoxybenzonitrile

This protocol is based on established methods for the iodination of methoxy-substituted aromatic compounds.[6]

Reaction Scheme:

A proposed synthetic route to this compound.

Materials:

-

2-Methoxybenzonitrile

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N-iodosuccinimide (1.1 eq).

-

Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.8 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C6 position, which is ortho to the nitrile group and meta to the iodine atom. It appears as a doublet due to coupling with the proton at C4.

-

δ ~7.6 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): This signal is attributed to the proton at the C4 position, which is coupled to the protons at C3 and C6.

-

δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at the C3 position, which is ortho to the methoxy group and coupled to the proton at C4.

-

δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methoxy group protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm: Carbonyl carbon of the nitrile group (C1).

-

δ ~142 ppm: Aromatic carbon attached to the nitrile group (C2).

-

δ ~138 ppm: Aromatic carbon attached to the iodine atom (C5).

-

δ ~135 ppm: Aromatic carbon at the C4 position.

-

δ ~118 ppm: Aromatic carbon at the C6 position.

-

δ ~112 ppm: Aromatic carbon at the C3 position.

-

δ ~92 ppm: Aromatic carbon attached to the methoxy group (C2).

-

δ ~56 ppm: Methoxy carbon.

-

Infrared (IR) Spectroscopy

An IR spectrum of this compound is available on SpectraBase.[9] The characteristic absorption bands are expected as follows:

-

~2225 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methoxy group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~1020 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.

-

~800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

-

~600-500 cm⁻¹: C-I stretching vibration.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z = 259. A prominent peak at m/z = 132 would correspond to the loss of the iodine atom ([M-I]⁺). Other fragmentation patterns may include the loss of a methyl group from the molecular ion.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₆INO [M]⁺: 258.9494; Found: (This would be experimentally determined).

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, primarily through reactions that leverage the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are particularly well-suited for this substrate.[10][11][12] The iodine substituent serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.[13]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[14] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Proposed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a generalized procedure based on well-established methods for Suzuki couplings of aryl iodides.[12][15]

Reaction Scheme:

A proposed Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield 5-phenyl-2-methoxybenzonitrile.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via electrophilic iodination of 2-methoxybenzonitrile and the pronounced reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive intermediate for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, offering researchers and drug development professionals the necessary information to effectively incorporate this compound into their synthetic strategies.

References

-

SpectraBase. This compound. [Link]

-

PubChem. This compound. [Link]

- Matyas, R., & Ctvrtnicek, J. (2019). Iodination of Organic Compounds Using the Reagent System I2/30% aq H2O2. ARKIVOC.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

- Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.

-

The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]

-

PubChemLite. This compound (C8H6INO). [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

- Kappe, C. O. (2011). Flow Chemistry: Sonogashira Coupling. University of Graz.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. This compound | 933672-32-3 | FI70394 [biosynth.com]

- 4. This compound | 933672-32-3 | TCI AMERICA [tcichemicals.com]

- 5. PubChemLite - this compound (C8H6INO) [pubchemlite.lcsb.uni.lu]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. youtube.com [youtube.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-2-methoxybenzonitrile

Abstract: 5-Iodo-2-methoxybenzonitrile is a valuable substituted benzonitrile derivative widely utilized as a key building block in the synthesis of pharmaceuticals and complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the nitrile, the methoxy, and the iodo moieties, which allow for sequential and selective chemical transformations. This guide provides a comprehensive, field-tested methodology for the synthesis of this compound via the Sandmeyer reaction, beginning from 5-Amino-2-methoxybenzonitrile. It includes a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and a thorough workflow for the characterization and validation of the final product.

Strategic Overview: The Synthetic Approach

The introduction of an iodine atom onto an aromatic ring can be achieved through various methods. However, for precursors bearing an amino group, the Sandmeyer reaction is a superior and highly reliable strategy.[2][3][4] This classic transformation involves two primary stages:

-

Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5][6]

-

Iodide Displacement: The substitution of the diazonium group with an iodide anion, typically from a potassium iodide (KI) solution.[6][7][8]

This method is preferred for its high efficiency and regioselectivity, as the position of the incoming iodide is precisely dictated by the location of the initial amino group.

Causality in Experimental Design: Why the Sandmeyer Reaction?

The choice of the Sandmeyer reaction is deliberate. The starting material, 5-Amino-2-methoxybenzonitrile, possesses an electron-donating methoxy group and an electron-withdrawing nitrile group. Direct electrophilic iodination of a similar, non-aminated ring could lead to a mixture of products due to competing directing effects. By starting with the amino-substituted analog, we leverage the amino group as a "directing handle" that, once converted to a diazonium salt, becomes an excellent leaving group (N₂ gas), allowing for clean substitution.[2]

A critical parameter is temperature. Diazonium salts are notoriously unstable at elevated temperatures and can decompose violently in a solid, isolated state.[9][10][11] Therefore, the entire diazotization process must be conducted at low temperatures (0–5 °C) to ensure the integrity of the diazonium intermediate and the overall safety of the procedure.[6][10]

Overall Synthetic Workflow

The logical flow of the synthesis, from starting material to purified product, is a multi-step process requiring careful control over reaction conditions and meticulous purification.

The Reaction Mechanism: A Radical-Nucleophilic Pathway

The Sandmeyer reaction for iodination proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] While copper catalysis is often employed for chlorination or bromination, it is generally not required for iodination because iodide itself is a strong enough nucleophile and reducing agent to initiate the process.[7][8]

-

Diazotization: The primary amine attacks the nitrosonium ion (NO⁺), generated from NaNO₂ and acid, ultimately forming the Ar-N₂⁺ diazonium salt after a series of proton transfers and dehydration.

-

Electron Transfer: An iodide anion (I⁻) acts as a reducing agent, transferring a single electron to the diazonium salt. This forms a transient aryl diazo radical and an iodine radical.

-

Dediazoniation: The aryl diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to yield an aryl radical (Ar•).

-

Radical Capture: The aryl radical then reacts with an iodine radical or an iodine molecule to form the final product, this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and reactions. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents

-

5-Amino-2-methoxybenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Step-by-Step Procedure

-

Preparation of Amine Salt Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 5-Amino-2-methoxybenzonitrile (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid (2.5 eq) and water, ensuring the acid is added slowly to the water during preparation.

-

Stir the mixture until the amine is fully dissolved. Cool the resulting solution to 0–5 °C using an ice-salt bath. The temperature must be strictly maintained in this range.[9][10]

-

-

Diazotization:

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine salt solution over 30 minutes. Use a dropping funnel to control the addition rate.

-

Crucial Insight: Maintain the temperature below 5 °C throughout the addition. A rise in temperature can lead to premature decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.[5] After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.

-

-

Iodide Displacement:

-

In a larger beaker (e.g., 500 mL), dissolve potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Expertise Note: This addition often results in foaming and the evolution of nitrogen gas.[3] A large beaker prevents overflow. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (to ~50 °C) can sometimes be applied to drive the reaction to completion, but should be done cautiously.

-

-

Workup and Isolation:

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of excess iodine disappears, resulting in a pale yellow or off-white suspension.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield the final product as a white to off-white solid.

-

Characterization and Data Validation

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. This multi-faceted approach provides a self-validating system for the final product.

Expected Analytical Data

The following table summarizes the expected quantitative data for this compound.

| Analysis Technique | Parameter | Expected Value / Observation |

| Physical Appearance | State | White to off-white crystalline solid |

| Melting Point | Range | 122–126 °C[1][12][13] |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~7.8 ppm (d, 1H, Ar-H), ~7.6 ppm (dd, 1H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~160, 142, 138, 116, 115, 105, 85, 56 ppm (Approximate values for Ar-C, -CN, Ar-CI, and -OCH₃) |

| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~2230 cm⁻¹ (strong, sharp, C≡N stretch), ~1260 cm⁻¹ (C-O stretch), ~2950 cm⁻¹ (C-H stretch) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 259 (corresponding to C₈H₆INO)[1][14] |

Safety and Handling

-

Diazonium Salts: These intermediates are potentially explosive, especially when dry.[10][11] Never isolate the diazonium salt. Always use it in solution and keep the reaction temperature strictly controlled.[9][15]

-

Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with appropriate care and PPE.

-

Quenching: Always quench residual diazonium salts and excess iodine before disposal and workup.[9][15]

References

- Sathee, J. Chemistry Diazotization Reaction. Vertex AI Search. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGObuP7x5uhAF1WvXtFseWwE6N06rard3QtBV8DUVCDgTDQTYpPnBqN9hVgc3zS0fHvOttEbqXqULo4Jdsgh1a-NdPMXJEYlNO04m06w6DsWz4KsqtWTR39m6tMQEqFuQA1n2ldVHedarnG88ohDuffxb3jXA_VvxrHdjNBSdSUlg9CUy6eD25ZcxE=

- Unknown. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Vertex AI Search. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFopK6WmBMGMRRlTEHU7fvmkWlZVYh-rfx78QpIY3eYXz47lUdYvkOkneSkz1Y65TMX2cXCwWlueHlqGhM5PoeayN1dr8rSLp1V8xNtRuVBIm_nsoiAUIAIy_1ikxCHHKNVyKNvDlTuEKjiA0_u

- Unknown. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts - ResearchGate. ResearchGate. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsIBLapP8D0PpSOdHqZinae2DksZP_mgCoE38DBHHpTwwoY78TZXovMPUc2j4C4xlIkszM05Mhp56-i9qHoclMmMe5K3rX2j4mCv9zWegU1HgtzfPjYnK1EW5Ds5cBz79DxKGsCZvtXCDaNRzL82xdjvDf64rFYa-NDeVdXeB6rLIrX9GOlIZ73e3vzuZFm7ySfGFkkixp71g=

- BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeFBTvFiv_Yz12d0XI2L_ZSxOynLMxO-Fns517y86crdfTxb7KIiDGsLCsoldVG5PmPNQSAiKEl9lLcD-aVcXpEsLBDL7PjoAO2rTNiEQm3meylB6gf775Tx6LTfWgs6nFrWz6s2Q0l_c9Yxfs

- Unknown. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters. ACS Publications. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgv-xbLOqhjKplE-7nX-tRdFM5LetDMvGM-1mE2-ClWHFiZGtTnTK6r20NlumKmLh6_dvwm-5WHvnuvLqdceBn_PYKXiTvDw0eB8uJuBjffiS3ucOecvCrEcyvL6tsr0vWje3hIkampgR2KL_Qyw==

- Wikipedia. Sandmeyer reaction. Wikipedia. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZ_d4LWiBCc1CcelrW2SbWv9lrAvjuqwbVdSjhdGMXPu46eEsqsbFreUgDo4lRIj1810pcHP3_0op6M6TkwE-hsPeHyGm5RpyVJe_9eIieSFLBlsaExYJkvrBUMBdOPL5dVqPQOgMRqz0

- NOAA. Diazonium Salts - CAMEO Chemicals. NOAA. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHothfIIRfEEF6UPrFnWyQj3DENFEd3_3s8_Xpvyd1Mi5tvLCvyuw-tus3IV2FABrchjMiijGNtlUpSL5tFqt7JogROpY9mkTypcLqgFIe-EWgWb-bwtBxsLNIHkYGDBXrV7A==

- Unknown. (2020, October 10). Sandmeyer Reaction - YouTube. YouTube. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEywE-NDwUqKkSDyOViML7v71Uykiuha-xyZmGkmbIIhLzYP0OsF4rU0iLs-S0xbg0Ea0Bo7zHAGvsWkv4vYDJ7DeZXSqN8crtElFFDcBeO_wGGFangjxWCeVLjh0MrkbAEW0j6SQ==

- Biosynth. This compound | 933672-32-3 | FI70394. Biosynth. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENK8SCDEZBkj2OADPvv4VOJN2BXXnwAPOw3j_u1QxLS1_68JspqwLzQDlS6D0nJzqVDgF8SVeZT6BfUdD9SGqvOwrgah_Ij3KTLQwQF9rexdWTQt9DtGqfKmw4VD6_0140YBxYfx88TSBd9JesVzbVqlsvXffKVHBc1UAHmWJ5qoIzqzP_

- Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPOo4EvvsTBsTIe_y38ySf-MW_JO3Q_WztOld07oM7AWnMEk_InZAFGUg1rHEsICja9wf0XvA7k3DrAwDePpa7apb044rN6VZjIml0zow-MBI1bH2y8vhQdyBKUwKSw3T0JCW4rMlcOziZAqlK6gtI4rNe26fGJP1buZF2qDj1nJH7

- Unknown. (2022, January 21). Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaThA0gIQbWm-Yz_k1od1lv_BQjYiVfrGR41MgMcuCUNUtKf67s1ZGSASN5Z_wVPDxYXthbJWxUcAS8Hy9oz_x_p1I0xXAI_85g_wOL1o0eqtZ6ngnl2Z55wKRTUa7yxPV2EcfpVoNnEHmEUYkR3-ReCaIGRK54Dee2iwgFoP_QDFkPrpw6vyFq8C_

- PubChemLite. This compound (C8H6INO). PubChemLite. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhChEgMIKauCJ9lqQQZAT8KVPYjDrIfvZQJT2U1OnDMCQZuLEBih5gsU8ry0lCfCNj9sPfe0sMryFWblq-VJ3DHyZienU7w-6gJ7jbiFX6mBhHc831s_J1knGrSooZKDW9q_IDk4H2iLQ4-Cm

- TCI AMERICA. This compound | 933672-32-3. TCI AMERICA. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9RhhaDfdfcXpKCNBsRWQRMGHN82b4c-JVFpCllEWUSSfQrV6xtGTREz8QdzZ5N3NQMoyn4LdShG4EcHvaXngJ4HUnuOc2lCuVl5TS4I4dxBCA8Y2JHgL40UhzL_WIaArPyrFr

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 933672-32-3. Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvPcPKlhk1Wj_t1R_rmSpLVUtIAv8LkGfBhkrA9_4NL2tQAykvxoUTvHRiYiLrgVa_1scW3-1qMa2BWeynNFLazmbuIDXPcRFqJdxCrbXDOd4KkHmUB_jB9Zntt8CmyLBPNZNt

- Benchchem. Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem. Retrieved January 6, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYyrFJWyq0EwviNZMfOVPV593yl1d7JCP05CgvMvyIIKiXsAeN-utuNi5TyCPrEL7WVYISgbJGeWxYtfU_OkzM0udODX6zLlDYp0V8KQ3-oWnQbrOJlEDiVjW2oaKXjZ58b_-BMXbJvWUUoIhWVvXuxHj24wFkkYaofTQlHJcWji1Ef0rzw2dhzercJ6gH6sriL_hufghZJf5AaO5Hgqky8JKLhw==

Sources

- 1. This compound | 933672-32-3 | FI70394 [biosynth.com]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. researchgate.net [researchgate.net]

- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | 933672-32-3 | TCI AMERICA [tcichemicals.com]

- 13. This compound | 933672-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. PubChemLite - this compound (C8H6INO) [pubchemlite.lcsb.uni.lu]

- 15. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Iodo-2-methoxybenzonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Iodo-2-methoxybenzonitrile, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to ensure accurate identification and facilitate its application in complex synthetic pathways.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS No. 933672-32-3) is a substituted aromatic nitrile whose utility in organic synthesis is rapidly expanding. The presence of three distinct functional groups—a nitrile, a methoxy group, and an iodine atom—on the benzene ring provides multiple reaction sites for further molecular elaboration. Precise characterization of this building block is paramount for reproducible and successful synthetic outcomes. Spectroscopic techniques provide a non-destructive and highly informative fingerprint of the molecule's structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic understanding of the compound's identity and purity.

Molecular Structure and Key Spectroscopic Correlations

The structural integrity of this compound is unequivocally confirmed through the synergistic interpretation of various spectroscopic techniques. The following diagram illustrates the molecular structure and the key correlations that will be discussed in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections provide a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.78 | dd | 1H | 8.7, 2.2 | H-4 |

| 7.69 | d | 1H | 2.2 | H-6 |

| 6.84 | d | 1H | 8.7 | H-3 |

| 3.89 | s | 3H | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum displays three distinct signals, which is consistent with a trisubstituted benzene ring.

-

The downfield doublet of doublets at 7.78 ppm is assigned to the proton at position 4 (H-4). It is coupled to both H-3 (ortho-coupling, J = 8.7 Hz) and H-6 (meta-coupling, J = 2.2 Hz).

-

The doublet at 7.69 ppm corresponds to the proton at position 6 (H-6), showing a smaller meta-coupling to H-4 (J = 2.2 Hz).

-

The upfield doublet at 6.84 ppm is assigned to the proton at position 3 (H-3), exhibiting a large ortho-coupling to H-4 (J = 8.7 Hz). The shielding effect of the adjacent methoxy group causes this proton to appear at a higher field.

-

The singlet at 3.89 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group.

Caption: Key ¹H NMR coupling interactions in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.8 | C-2 |

| 142.8 | C-4 |

| 139.9 | C-6 |

| 117.1 | C-5 |

| 116.7 | C≡N |

| 103.8 | C-1 |

| 85.9 | C-3 |

| 56.5 | -OCH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule.

-

The signal at 160.8 ppm is assigned to C-2, the carbon atom attached to the electron-donating methoxy group.

-

The signals at 142.8 ppm and 139.9 ppm are assigned to the aromatic carbons C-4 and C-6, respectively.

-

The signal at 117.1 ppm corresponds to C-5, the carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift.

-

The nitrile carbon (C≡N) appears at 116.7 ppm.

-

The signal for C-1 is found at 103.8 ppm.

-

The carbon atom C-3, shielded by the methoxy group, resonates at 85.9 ppm.

-

The peak at 56.5 ppm is characteristic of the methoxy group's carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2226 | Strong | C≡N (Nitrile) |

| 1590, 1475 | Medium | C=C (Aromatic) |

| 1258 | Strong | C-O (Aryl ether) |

| 1020 | Strong | C-O (Aryl ether) |

| 810 | Strong | C-H (Aromatic, out-of-plane bending) |

Interpretation of the IR Spectrum:

-

A strong, sharp absorption band at 2226 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

-

The absorptions in the 1590-1475 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

The strong bands at 1258 cm⁻¹ and 1020 cm⁻¹ are attributed to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group), respectively.

-

The strong band at 810 cm⁻¹ suggests the presence of adjacent aromatic C-H bonds, consistent with the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data indicates the following.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 259.95668 |

| [M+Na]⁺ | 281.93862 |

| [M]⁺ | 258.94885 |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 259, corresponding to the molecular weight of this compound (C₈H₆INO). The presence of an iodine atom would result in a characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

Sample Preparation for NMR, IR, and MS

-

Purity: The sample of this compound should be of high purity (>98%) to avoid interference from impurities in the spectra.

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

IR (FTIR-ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

-

MS (ESI): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile for analysis by electrospray ionization.

Instrumentation and Data Acquisition

Caption: A typical workflow for the spectroscopic analysis of this compound.

-

NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse sequences should be used.

-

IR: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using an electrospray ionization source in positive ion mode.

Conclusion

The comprehensive spectroscopic data presented in this guide provides an unambiguous structural confirmation of this compound. The detailed analysis of the NMR, IR, and MS spectra serves as a reliable reference for researchers and scientists, ensuring the confident use of this versatile building block in their synthetic endeavors. Adherence to the outlined experimental protocols will enable the consistent and accurate characterization of this important chemical intermediate.

References

-

PubChem. This compound | C8H6INO | CID 40429753. [Link]

-

Organic Letters. Photo- and Cu-Mediated 11C Cyanation of (Hetero)Aryl Thianthrenium Salts. [Link][3]

- Google Patents. US9073882B2 - Inhibitors of the renal outer medullary potassium channel.

-

Theses.fr. Guillaume TINTORI. [Link]

Sources

An In-Depth Technical Guide to 5-Iodo-2-methoxybenzonitrile: A Key Building Block in Modern Synthesis

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of 5-Iodo-2-methoxybenzonitrile. This versatile compound is a crucial intermediate in the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆INO.[1][2][3][4] Its structure is characterized by a benzene ring functionalized with an iodine atom, a methoxy group, and a nitrile group. This unique combination of functional groups makes it a valuable and reactive building block in organic synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆INO |

| Molecular Weight | 259.04 g/mol [1][2] |

| CAS Number | 933672-32-3[1][2] |

| Appearance | White Solid[5] |

| Melting Point | 122-124 °C[1][5] |

| Boiling Point | 316.50 °C[1] |

| Purity | Min. 98.0% (GC)[5] |

The structural arrangement of the functional groups on the benzonitrile core dictates its reactivity and utility in synthetic chemistry. The iodine atom at the 5-position is a key reactive site, particularly for cross-coupling reactions, while the methoxy and nitrile groups influence the electronic properties of the aromatic ring and offer further sites for chemical modification.

Caption: 2D structure of this compound.

Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a strong, sharp band around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretch, and bands in the 1250 cm⁻¹ and 1025 cm⁻¹ regions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether, respectively.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will be observed downfield (around δ 117 ppm), while the carbon bearing the iodine will be significantly shifted due to the heavy atom effect.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 259, corresponding to the molecular weight of the compound.[3] The isotopic pattern of the molecular ion will be characteristic of an iodine-containing compound.

Synthesis and Reactivity

This compound is typically synthesized from commercially available precursors. One common synthetic route involves the iodination of 2-methoxybenzonitrile. The choice of iodinating agent and reaction conditions is crucial to achieve regioselective iodination at the 5-position.

Sources

- 1. This compound | 933672-32-3 | FI70394 [biosynth.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. PubChemLite - this compound (C8H6INO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C8H6INO | CID 40429753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methoxybenzonitrile is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring an iodine atom, a methoxy group, and a nitrile function on a benzene ring, imparts specific physicochemical properties that are crucial for its handling, reaction optimization, and biological activity assessment. This guide provides an in-depth analysis of the critical physical properties of this compound, namely its melting point and solubility, supported by detailed experimental protocols for their determination.

Core Physical Properties of this compound

The physical state and solubility of a compound are fundamental parameters that influence its reactivity, bioavailability, and formulation. For this compound, these properties are summarized below.

Melting Point

The melting point of a solid crystalline compound is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C.[1] Impurities tend to lower and broaden the melting point range.[1] Various sources report the melting point of this compound to be in the range of 122°C to 126°C.[2][3][4]

| Property | Value | Source |

| Melting Point | 122.0 °C | Biosynth[2] |

| Melting Point | 122-124 °C | ChemicalBook[3] |

| Melting Point | 122.0 to 126.0 °C | Tokyo Chemical Industry[4] |

| Melting Point | 124 °C | TCI America (reference) |

The slight variation in the reported melting points can be attributed to differences in the purity of the samples and the analytical method used for determination.

Solubility Profile

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and solubility of this compound.

Determination of Melting Point

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[8][9]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the block slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the thermometer and the sample to be in thermal equilibrium, leading to an accurate determination.

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Solubility

A systematic solubility testing scheme can be employed to characterize the solubility of this compound in a variety of solvents.[5][6][7][10]

Principle: A small, known amount of the solute is mixed with a known volume of a solvent, and the mixture is observed for dissolution. This process is repeated with a series of solvents of varying polarity and pH.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Solvents:

-

Water (deionized)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane)

-

Procedure:

-

Initial Test in Water:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 0.5 mL of deionized water.

-

Vigorously shake or vortex the tube for 30 seconds.

-

Observe if the solid dissolves completely. If it does, the compound is water-soluble. If not, it is water-insoluble.

-

-

Tests in Acidic and Basic Solutions (if water-insoluble):

-

In separate test tubes, repeat the procedure with 5% NaOH, 5% NaHCO₃, and 5% HCl.

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).

-

Solubility in 5% HCl indicates a basic functional group (like an amine).

-

-

Test in Concentrated Sulfuric Acid (if insoluble in aqueous solutions):

-

Carefully add a small amount of the compound to concentrated H₂SO₄.

-

Solubility (often with a color change) suggests the presence of a functional group that can be protonated by the strong acid, such as alkenes, alkynes, alcohols, ethers, aldehydes, ketones, or nitriles.[10]

-

-

Tests in Organic Solvents:

-

Systematically test the solubility in a range of organic solvents, from polar (e.g., ethanol, acetone) to non-polar (e.g., hexane).

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

-

Self-Validating System:

-

To confirm dissolution in acidic or basic solutions, neutralize the resulting solution. The original water-insoluble compound should precipitate out if it had initially reacted to form a soluble salt.[10] For example, if the compound dissolves in 5% NaOH, adding 5% HCl dropwise until the solution is acidic should cause the compound to reappear.

Logical Flow for Solubility Testing

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. This compound | 933672-32-3 | FI70394 [biosynth.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 933672-32-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. www1.udel.edu [www1.udel.edu]

Introduction: The Electronic Landscape of 5-Iodo-2-methoxybenzonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 5-Iodo-2-methoxybenzonitrile

This guide offers a comprehensive examination of the chemical reactivity of the nitrile functional group in this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of organic chemistry with practical, field-proven insights to predict and explain the molecule's behavior in key synthetic transformations. We will explore the nuanced interplay of electronic and steric effects imposed by the iodo and methoxy substituents and provide detailed protocols for the conversion of the nitrile moiety into other valuable functional groups.

This compound is a polysubstituted aromatic compound featuring a nitrile group, a methoxy group, and an iodine atom.[1] The reactivity of the nitrile group is not dictated by its intrinsic properties alone but is profoundly influenced by the electronic contributions of the other substituents on the benzene ring. Understanding this electronic interplay is critical for predicting reaction outcomes and optimizing conditions.

The key electronic effects at play are:

-

Methoxy Group (-OCH₃): Located at the C-2 (ortho) position relative to the nitrile, the methoxy group exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The +M effect, which involves the donation of a lone pair from the oxygen atom into the aromatic π-system, is dominant and increases the electron density of the ring.[2]

-

Iodine Atom (-I): Positioned at the C-5 (meta) position relative to the nitrile, the iodine atom primarily exerts an electron-withdrawing inductive effect (-I) due to its electronegativity. Its ability to donate electrons via resonance (+M) is weak and generally considered negligible compared to its inductive pull.

-

Nitrile Group (-CN): The nitrile group itself is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects, which polarizes the carbon-nitrogen triple bond and renders the carbon atom electrophilic.[3][4]

The cumulative result is a complex electronic environment. The powerful electron-donating +M effect of the ortho-methoxy group enriches the aromatic ring, which can slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. This effect is partially counteracted by the inductive withdrawal from both the methoxy group and the iodine atom. This finely balanced electronic character dictates the nitrile's susceptibility to nucleophilic attack, a common feature in its reaction chemistry.

Caption: Dominant electronic effects influencing the nitrile group in this compound.

Hydrolysis of the Nitrile to a Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation.[5] This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[3][6]

Mechanism Insight:

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[6] A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers lead to the formation of an imidic acid, which tautomerizes to the more stable amide. This amide is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid.[7]

-

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Saponification of the amide under basic conditions yields a carboxylate salt, which must be acidified in a separate workup step to produce the final carboxylic acid.[8]

The electron-donating methoxy group may slightly retard the rate of hydrolysis by reducing the nitrile carbon's electrophilicity. However, the reaction is typically driven to completion by the use of high temperatures and strong acid or base.

Protocol: Acid-Catalyzed Hydrolysis to 5-Iodo-2-methoxybenzoic Acid

This protocol is a representative procedure based on established methods for benzonitrile hydrolysis.[3][8]

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (e.g., 18 M)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: Add acid to water slowly while cooling in an ice bath.

-

Heating: Heat the mixture to reflux (typically 100-120°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice in a large beaker.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid. Caution: CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Iodo-2-methoxybenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

Reduction of the Nitrile to a Primary Amine

The reduction of nitriles is a highly effective method for synthesizing primary amines.[9] The most common and robust reagent for this transformation is lithium aluminum hydride (LiAlH₄).[3][6]

Mechanism Insight: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[3][4] The first addition breaks one of the π-bonds, forming an intermediate imine salt. This imine is still electrophilic and is immediately attacked by a second hydride ion, forming a dianion intermediate. An aqueous workup then protonates the nitrogen to yield the final primary amine.

Causality Behind Experimental Choices:

-

LiAlH₄: This reagent is chosen for its high reactivity, which is necessary to reduce the relatively stable nitrile group. Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Nitrogen, Argon).

-

Careful Workup: The workup procedure is critical for safety and product isolation. A Fieser workup (sequential addition of water, then NaOH solution) is often employed to safely quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

The presence of electron-donating groups on the aromatic ring can slightly decrease the rate of reduction by making the nitrile carbon less electrophilic.[10]

Protocol: Reduction to (5-Iodo-2-methoxyphenyl)methanamine

This protocol is adapted from standard procedures for the LiAlH₄ reduction of aromatic nitriles.[3][9]

Materials:

-

This compound (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (approx. 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Three-neck flask, dropping funnel, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: In an oven-dried three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion, monitored by TLC.

-

Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% NaOH solution.

-

'3x' mL of water. This procedure should produce a granular precipitate that is easy to filter.

-

-

Isolation: Stir the resulting mixture for 15-30 minutes, then filter through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Iodo-2-methoxyphenyl)methanamine.

-

Purification: The product can be purified by column chromatography or distillation under reduced pressure if necessary.

[3+2] Cycloaddition with Azide to form a Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide source is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[11][12] Tetrazoles are important in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[13]

Mechanism Insight: This reaction is a 1,3-dipolar cycloaddition.[14] The azide ion (N₃⁻) acts as the 1,3-dipole, and the nitrile acts as the dipolarophile. The reaction involves the concerted or stepwise formation of a five-membered heterocyclic ring. The process is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or proton acids, which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[15]

Protocol: Synthesis of 5-(5-Iodo-2-methoxyphenyl)-1H-tetrazole

This procedure is based on common catalytic methods for tetrazole synthesis from nitriles.[15]

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (approx. 1.5 eq) Caution: Highly toxic and potentially explosive.

-

Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) (as catalyst, e.g., 1.2 eq)

-

Dimethylformamide (DMF)

-

Dilute Hydrochloric Acid (e.g., 1 M)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound, sodium azide, and the catalyst (e.g., ZnCl₂) in DMF.

-

Heating: Heat the reaction mixture with stirring to a temperature between 100-130°C. Monitor the reaction's progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify to pH ~2 with dilute HCl to protonate the tetrazole and dissolve zinc salts.

-

Product Precipitation/Extraction: The product may precipitate upon acidification. If so, collect it by filtration. If it remains in solution, extract it with ethyl acetate (3x volumes).

-

Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Simplified mechanism for the Lewis acid-catalyzed synthesis of a 5-substituted tetrazole.

Reaction with Organometallic Reagents to form Ketones

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the nitrile group to produce ketones after an aqueous hydrolysis workup.[3][6][16]

Mechanism Insight: The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile.[3] This addition forms a stable N-metallo imine salt intermediate. A second addition of the organometallic reagent is prevented because of the negative charge on the nitrogen.[7] During the subsequent aqueous workup, this imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product.[17]

Causality Behind Experimental Choices:

-

Aprotic Solvent: Organometallic reagents are strong bases and react with protic solvents. Anhydrous ethers like diethyl ether or THF are required.[18]

-

Stoichiometry: Typically, slightly more than one equivalent of the organometallic reagent is used to ensure complete conversion of the nitrile.

-

Acidic Workup: The workup is performed with aqueous acid to hydrolyze the imine intermediate to the ketone and to dissolve the magnesium or lithium salts.

Summary of Reactivity

The following table summarizes the key transformations of the nitrile group in this compound and provides a qualitative prediction of its reactivity relative to unsubstituted benzonitrile.

| Reaction Type | Product Functional Group | Reagents | Predicted Relative Rate | Rationale |

| Hydrolysis | Carboxylic Acid | H₃O⁺, heat or NaOH, heat | Slightly Slower | +M effect of ortho-methoxy group reduces the electrophilicity of the nitrile carbon. |

| Reduction | Primary Amine | LiAlH₄, then H₂O | Slightly Slower | +M effect of ortho-methoxy group reduces the electrophilicity of the nitrile carbon.[10] |

| [3+2] Cycloaddition | Tetrazole | NaN₃, Lewis Acid (e.g., ZnCl₂) | Slightly Slower | Reduced electrophilicity of the nitrile may slow the rate of azide addition. |

| Organometallic Add. | Ketone | R-MgX or R-Li, then H₃O⁺ | Slower | Reduced electrophilicity and potential steric hindrance from the ortho-methoxy group. |

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a range of valuable chemical entities, including carboxylic acids, primary amines, and tetrazoles. Its reactivity is modulated by a subtle balance of electronic effects from the ortho-methoxy and meta-iodo substituents. While the strong electron-donating resonance of the methoxy group is predicted to slightly dampen the nitrile's electrophilicity compared to simpler benzonitriles, the transformations discussed remain robust and synthetically viable. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to utilize this compound in complex synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

Reactions of Nitriles. Chemistry Steps.

-

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.

-

Conversion of nitrile to other functional groups. ResearchGate.

-

Nitrile to Acid - Common Conditions. Organic Chemistry Portal.

-

Conversion of nitrile to various other functional groups. ResearchGate.

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.

-

Chemistry of Nitriles. LibreTexts Chemistry.

-

Nitriles. LibreTexts Chemistry.

-

Comparative reactivity of Benzonitrile and other aromatic nitriles. Benchchem.

-

2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. ResearchGate.

-

2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PMC.

-

Hypervalent iodine (V) catalyzed reactions. Arkivoc.

-

Reactivity of Nitriles. LibreTexts Chemistry.

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.

-

Organometallic Compounds. Organic Lecture Series.

-

Tetrazoles via Multicomponent Reactions. PMC.

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI.

-

The [3+2] Cycloaddition Reaction. University of Bristol.

-

Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.

-

Green synthesis of 5-substituted-1H-1,2,3,4-tetrazoles and 1-sustituted-1H-1,2,3,4-tetrazoles via [3+2] cycloaddition by reusable immobilized AlCl3on ã-Al2O3. ResearchGate.

-

This compound. Biosynth.

-

Organometallic Synthesis and Chemistry. Mettler Toledo.

-

Cycloaddition Reactions. LibreTexts Chemistry.

-

Cycloaddition Reactions. LibreTexts Chemistry.

-

The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate.

-

Preparation and Reactivity of Nitriles. YouTube.

-

LECTURE 5 Cycloaddition Reactions. University of Oxford.

-

Synthesis of Amines. LibreTexts Chemistry.

-

This compound. TCI AMERICA.

-

Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. Benchchem.

-

Electro-Inductive Effects Are Additive. ChemRxiv.

-

Catalysis (Catalysts): AP Chem Unit 5 Topic 11. YouTube.

-

2-Iodo-5-Methoxybenzonitrile. ChemicalBook.

-

Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. Benchchem.

-

Cycloaddition reactions of enoldiazo compounds. PMC.

-

Main Group Organometallic Compounds. Michigan State University Chemistry.

-

Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.

Sources

- 1. This compound | 933672-32-3 | FI70394 [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. mdpi.com [mdpi.com]

- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 17. youtube.com [youtube.com]

- 18. Chemical Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Role of the Iodo and Methoxy Groups in 5-Iodo-2-methoxybenzonitrile

Abstract

5-Iodo-2-methoxybenzonitrile is a highly versatile aromatic building block whose utility in modern organic synthesis is dictated by the nuanced interplay of its three key substituents: the iodo, methoxy, and cyano groups. This technical guide provides an in-depth analysis of the distinct and synergistic roles of the iodo and methoxy functionalities. We will explore how their combined electronic and steric properties govern the molecule's reactivity in critical transformations, including transition-metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution. By dissecting the underlying chemical principles and providing field-proven experimental insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to strategically leverage this powerful intermediate in the synthesis of complex molecular architectures.

Introduction

In the landscape of pharmaceutical and materials science synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1] Substituted benzonitriles, in particular, are prevalent scaffolds in a variety of commercial drugs and advanced materials.[2] this compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity conferred by its distinct functional groups.[3]

The primary focus of this guide is to elucidate the specific roles of the iodo and methoxy groups. The iodo group serves principally as a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[4] Concurrently, the methoxy group, a strong electron-donating substituent, profoundly influences the electronic landscape of the aromatic ring, thereby directing further substitutions and modulating the overall reactivity of the molecule.[5] Understanding the synergy and occasional antagonism between these groups is paramount for predicting reaction outcomes and designing efficient, high-yield synthetic routes.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 933672-32-3 | [3][6] |

| Molecular Formula | C₈H₆INO | [3] |

| Molecular Weight | 259.04 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [7] |

| Melting Point | 122-124 °C | [8] |

| Boiling Point | 316.5 °C (Predicted) | [8] |

| Storage | 2-8°C, under inert gas | [3][8] |

Analysis of Individual and Synergistic Substituent Effects

The reactivity of this compound is not merely the sum of its parts but a result of the complex interplay between its three substituents. The cyano (-CN) group acts as a moderate electron-withdrawing group, influencing the overall electron density of the ring.

The Methoxy Group (-OCH₃): An Activating Director

The methoxy group at the C2 position is a powerful activating group for electrophilic aromatic substitution. Its influence stems from two opposing electronic effects:

-

Resonance Donation (+M Effect) : The lone pairs on the oxygen atom can delocalize into the benzene ring's π-system.[9] This resonance effect significantly increases the electron density at the ortho (C3) and para (C5) positions relative to the methoxy group, making these sites more nucleophilic and susceptible to electrophilic attack.[10] This is the dominant effect.

-

Inductive Withdrawal (-I Effect) : Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma (σ) bond.[9] However, for the methoxy group, the resonance effect far outweighs the inductive effect, leading to a net activation of the ring.[5][9]

The Iodo Group (-I): A Deactivating Director and Cross-Coupling Workhorse

The iodo group at the C5 position presents a more complex electronic profile:

-

Inductive Withdrawal (-I Effect) : Like other halogens, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution compared to unsubstituted benzene.[11]

-

Resonance Donation (+M Effect) : The lone pairs on the iodine atom can also participate in resonance, directing incoming electrophiles to the ortho and para positions. However, this effect is much weaker than that of the methoxy group.

The most crucial role of the iodo group in this compound is its function as an exceptional leaving group in transition-metal-catalyzed cross-coupling reactions .[12] The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by palladium, copper, and other metal catalysts, which is often the rate-determining step in the catalytic cycle.[4][13] This reactivity is the gateway to a vast array of synthetic transformations, including:

-

Suzuki-Miyaura Coupling : For the formation of biaryl structures.[4]

-

Sonogashira Coupling : For creating aryl-alkyne linkages.[4]

-

Heck Coupling : For the synthesis of substituted alkenes.

-

Buchwald-Hartwig Amination : For the formation of C-N bonds.

Synergistic Effects on Reactivity

A. Electrophilic Aromatic Substitution: The powerful activating and ortho, para-directing +M effect of the C2-methoxy group dominates. It strongly activates the C3 (ortho) and C5 (para) positions. Since C5 is already occupied by iodine, incoming electrophiles are overwhelmingly directed to the C3 position . The deactivating effects of the iodo and cyano groups are overcome by the potent activation from the methoxy substituent.